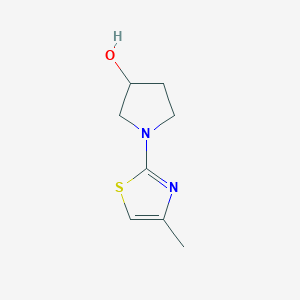

1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-5-12-8(9-6)10-3-2-7(11)4-10/h5,7,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGXLEFSHMXHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of Thiazole Pyrrolidine Derivatives

Influence of Pyrrolidin-3-ol Stereochemistry on Biological Activity

The stereochemistry of the pyrrolidin-3-ol moiety is a critical determinant of biological activity in many classes of compounds. The presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring means that 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol can exist as two enantiomers: (R)-1-(4-methylthiazol-2-yl)pyrrolidin-3-ol and (S)-1-(4-methylthiazol-2-yl)pyrrolidin-3-ol. The spatial arrangement of the hydroxyl group can significantly impact the molecule's ability to interact with its biological target.

In studies of muscarinic receptor agonists, the stereochemistry of analogous pyrrolidine derivatives has been shown to be crucial for both binding affinity and functional activity. For instance, research on oxotremorine (B1194727) analogues, which are muscarinic agents, revealed that the (R)-enantiomers of 5-methyl-2-pyrrolidone derivatives were considerably more potent than their (S)-enantiomer counterparts, both in vitro and in vivo. nih.gov This suggests that the specific orientation of substituents on the pyrrolidine ring is vital for optimal receptor engagement. While direct comparative studies on the enantiomers of this compound are not extensively documented in the public domain, it is a well-established principle in medicinal chemistry that enantiomers can exhibit vastly different pharmacological profiles. One enantiomer may be a potent agonist, while the other could be a weaker agonist, an antagonist, or even inactive.

The differential activity of stereoisomers can be attributed to the three-dimensional structure of the binding site on the target protein, which is itself chiral. The precise positioning of the hydroxyl group in either the (R) or (S) configuration can facilitate or hinder key interactions, such as hydrogen bonding, with amino acid residues within the binding pocket.

Table 1: Hypothetical Comparative Activity of Pyrrolidin-3-ol Enantiomers

| Compound | Stereochemistry | Biological Target | Relative Potency |

| Compound A | (R) | Receptor X | +++ |

| Compound B | (S) | Receptor X | + |

Positional and Substituent Effects on the 4-Methylthiazole (B1212942) Moiety

The 4-methylthiazole moiety serves as a key structural component, and modifications to this ring system can profoundly influence the pharmacological properties of the molecule. The position and nature of substituents on the thiazole (B1198619) ring can alter its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Positional Effects: The location of the methyl group on the thiazole ring is significant. In this compound, the methyl group is at the C4 position. Moving this group to the C5 position would create a new isomer, 1-(5-methylthiazol-2-yl)pyrrolidin-3-ol. Studies on various thiazole-containing compounds have demonstrated that such positional isomerization can lead to substantial changes in activity. For example, in a series of 2-(3-pyridyl)-4,5-disubstituted thiazoles, it was found that increasing the size of substituents at either the C4 or C5 position of the thiazole nucleus led to a decrease in antimicrobial activity. nih.gov This highlights the sensitivity of the biological target to the steric bulk at different positions of the thiazole ring.

Substituent Effects: Replacing the methyl group at the C4 position with other substituents can also dramatically alter biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the thiazole ring, which can in turn affect its ability to form hydrogen bonds or engage in pi-stacking interactions with the target protein.

For instance, in a study of various thiazole derivatives, the presence of a methyl group (an EDG) at the 4-position of a phenyl ring attached to a thiazole was found to increase cytotoxic activity. mdpi.com Conversely, in other systems, electron-withdrawing groups have been shown to be beneficial. The optimal substituent is highly dependent on the specific biological target and the nature of the binding pocket.

Table 2: Influence of Substituents on the 4-Position of the Thiazole Ring

| Compound | R Group at C4 | Electronic Effect | Observed Activity Trend |

| Derivative 1 | -CH₃ | Electron-donating | Baseline |

| Derivative 2 | -H | Neutral | Often decreased |

| Derivative 3 | -Cl | Electron-withdrawing | Variable (target dependent) |

| Derivative 4 | -OCH₃ | Electron-donating | Variable (target dependent) |

This table illustrates general SAR trends observed in various classes of thiazole derivatives.

Impact of Pyrrolidine Ring Substitutions on Potency and Selectivity

Modifications to the pyrrolidine ring, other than the C3-hydroxyl group, can also significantly impact the potency and selectivity of thiazole-pyrrolidine derivatives. The pyrrolidine ring can be substituted at various positions, including the nitrogen atom (N1) and the carbon atoms C2, C4, and C5.

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. In many CNS-active compounds, N-alkylation can influence properties such as basicity (pKa), which in turn affects the compound's ionization state at physiological pH and its ability to cross the blood-brain barrier. The size and nature of the N-alkyl group can also impact receptor binding. For example, in a series of muscarinic agonists with a tetrahydropyridine (B1245486) core (structurally related to pyrrolidine), the length of an N-alkyl side chain was directly related to M1 agonist activity, with a hexyloxy side chain showing maximal activity. nih.gov

C4 and C5 Substitutions: Introducing substituents at the C4 and C5 positions of the pyrrolidine ring can introduce additional stereocenters and alter the conformation of the ring. This can be a powerful strategy for improving potency and selectivity. SAR studies on pyrrolidine derivatives have shown that the cis- or trans-configuration of substituents at the C3 and C4 positions is crucial for activity. nih.gov For example, a cis-configuration of substituents was preferred over a trans orientation for a series of PPARα/γ dual agonists. nih.gov

Table 3: Effect of Pyrrolidine Ring Substitutions

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| N1 | Alkyl chain | Modulates basicity and lipophilicity, affecting potency and CNS penetration |

| C4 | Small alkyl or polar group | Can enhance potency and selectivity by providing additional interactions with the target |

| C5 | Bulky group | May introduce steric hindrance and reduce activity, or alternatively, explore new binding pockets |

Analysis of Linker Region Modifications and Their Contribution to SAR

The introduction of a linker, such as a propanamide chain in benzothiazole-pyrrolidine derivatives, has been explored to modulate the distance and relative orientation of the two heterocyclic rings. nih.gov The length, rigidity, and chemical nature of the linker can be fine-tuned to optimize the presentation of key pharmacophoric features to the receptor. A flexible linker might allow the molecule to adopt multiple conformations to fit into a binding site, while a rigid linker can lock the molecule into a specific, more active conformation, potentially increasing potency and selectivity.

Bioisosteric replacement of the direct linkage is another strategy. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. For example, an amide bond could be replaced with a thiazole ring, which can act as a carbonyl bioisostere in some systems. nih.gov While in the case of this compound the linkage is a direct bond, hypothetical modifications could involve inserting moieties like an oxadiazole or a triazole ring between the thiazole and pyrrolidine rings to explore new interaction possibilities and improve pharmacokinetic properties. bohrium.com

Table 4: Potential Linker Modifications and Their Rationale

| Linker Modification | Rationale | Expected Outcome |

| Insertion of a short alkyl chain | Increase flexibility and alter the distance between the two rings | May improve binding by allowing for a better fit in the receptor pocket |

| Introduction of a rigid linker (e.g., alkyne) | Restrict conformational freedom | Could increase potency and selectivity by locking the molecule in an active conformation |

| Replacement with a bioisosteric heterocycle | Alter electronic properties and hydrogen bonding capabilities | May lead to novel interactions with the target and improved metabolic stability |

Preclinical Biological Activity Profiling and Mechanistic Studies of 1 4 Methylthiazol 2 Yl Pyrrolidin 3 Ol

In Vitro Assay Development and Optimization for Biological Evaluation

The preclinical evaluation of novel chemical entities such as 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol relies on a tiered screening approach, beginning with a comprehensive in vitro assessment to determine biological activity and guide further development. This process involves the strategic design and optimization of both cell-based and biochemical assays to identify potential therapeutic effects and elucidate the mechanism of action. The thiazole (B1198619) and pyrrolidine (B122466) scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov

Cell-based assays are fundamental in early-stage drug discovery as they provide a more physiologically relevant context compared to isolated biochemical assays. broadinstitute.org For screening libraries of thiazole-pyrrolidine derivatives, a variety of established cell lines are employed to assess broad cytotoxic effects and specific antiproliferative activity.

Commonly used systems include cancer cell lines to evaluate potential oncological applications. For instance, studies on thiazole-based pyridines have utilized human lung carcinoma (A549), prostate cancer (PC-3), and cervical cancer (HeLa) cell lines to determine cytotoxic potential. mdpi.comnih.gov The antiproliferative effects are typically quantified using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. mdpi.com To assess selectivity, the activity against cancer cells is often compared to that against a non-cancerous cell line, such as the L929 mouse fibroblast line. nih.gov

In the context of antimicrobial screening, cell-based assays involve challenging various bacterial strains with the test compounds. biointerfaceresearch.com For example, thiazole-pyrrolidine derivatives have been evaluated for antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria. biointerfaceresearch.comresearchgate.net The primary endpoint in these assays is the Minimum Inhibitory Concentration (MIC), determined using methods like broth microdilution. biointerfaceresearch.com

| Assay Type | Cell Line / Organism | Endpoint Measured | Therapeutic Area | Reference |

|---|---|---|---|---|

| Antiproliferative Assay | A549 (Human Lung Cancer) | IC50 (Cell Viability) | Oncology | nih.gov |

| Antiproliferative Assay | PC-3 (Human Prostate Cancer) | IC50 (Cell Viability) | Oncology | mdpi.com |

| Cytotoxicity Assay | L929 (Mouse Fibroblast) | IC50 (Selectivity Index) | Oncology | nih.gov |

| Antibacterial Assay | Staphylococcus aureus | MIC (Minimum Inhibitory Concentration) | Infectious Disease | researchgate.net |

| Antibacterial Assay | Escherichia coli | MIC (Minimum Inhibitory Concentration) | Infectious Disease | researchgate.net |

Following initial hits from cell-based screening, biochemical assays are employed to investigate direct interactions with specific molecular targets like enzymes and receptors. mdpi.com These assays are crucial for understanding the mechanism of action and for building structure-activity relationships (SAR). Thiazole-containing compounds have been successfully identified as inhibitors of various enzymes. nih.gov

For thiazole derivatives, a common target class is protein kinases, which play a critical role in cellular signaling and are often dysregulated in cancer. nih.gov Enzyme inhibition assays are designed to measure the compound's ability to block the catalytic activity of a specific kinase. Similarly, enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), have been identified as targets for thiazole-based compounds. mdpi.com

Another important class of enzymes targeted by thiazole derivatives are monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism and are targets for neurological disorders. nih.gov Fluorometric enzyme inhibition assays are frequently used to determine the potency (IC50 values) of compounds against these enzymes. nih.gov Acetylcholinesterase (AChE), a key target in Alzheimer's disease research, has also been successfully inhibited by thiazole-based derivatives. acs.org

| Target Class | Specific Target Example | Assay Format | Measured Parameter | Reference |

|---|---|---|---|---|

| Oxidoreductases | Cyclooxygenase-1 (COX-1) | Enzyme Activity Assay | Inhibition (%) | mdpi.com |

| Oxidoreductases | Monoamine Oxidase B (MAO-B) | Fluorometric Enzyme Inhibition Assay | IC50 | nih.gov |

| Hydrolases | Acetylcholinesterase (AChE) | In Vitro Enzyme Inhibition Assay | IC50 | acs.org |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Enzymatic Assay | IC50 | researchgate.net |

Molecular Target Identification Strategies for the Chemical Compound

When a compound like this compound demonstrates interesting activity in phenotypic screens, but its molecular target is unknown, various strategies can be employed for target deconvolution. broadinstitute.org Identifying the specific protein(s) that a compound interacts with is a critical step in drug development, enabling mechanism-of-action studies and optimization of the lead compound. nih.gov

Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique used to identify the direct binding partners of a small molecule within a complex biological sample. magtechjournal.com A general approach involves immobilizing the compound of interest onto a solid support, such as magnetic or agarose beads, to create an "affinity matrix." researchgate.net This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized compound. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. researchgate.net

A more advanced method is activity-based protein profiling (ABPP), which utilizes chemical probes that mimic the parent compound but also contain a reactive group and a reporter tag. nih.gov This technique is particularly useful for identifying enzyme targets. A study on a thiazole cyanopyrrolidine probe demonstrated its utility in generating a comprehensive profile of on- and off-targets in human cells, highlighting the power of this approach for compounds with similar scaffolds. nih.gov Competitive ABPP, where cells are pre-incubated with the original unlabeled compound before adding the probe, can confirm target engagement and help distinguish specific from non-specific interactions. nih.gov

Genetic and genomic approaches offer an alternative, unbiased way to identify drug targets by observing how genetic perturbations influence cellular sensitivity to a compound. nih.govcell.com These methods are based on the principle that altering the expression level of a drug's target can modulate the cell's response to that drug. nih.gov

One powerful technique is the use of genome-wide pooled CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens. nih.gov Libraries of guide RNAs can be used to systematically knock down (CRISPRi) or overexpress (CRISPRa) every gene in the genome. By treating the cell population with the compound of interest, one can identify which genetic modifications lead to resistance or sensitization, thereby implicating those genes' products as potential targets or pathway components. nih.gov Similar approaches using RNA interference (RNAi) libraries have also been widely applied. broadinstitute.org

Furthermore, gene expression profiling, using techniques like RNA sequencing (RNA-seq), can reveal the transcriptional changes that occur in cells upon treatment with the compound. By comparing the compound's gene expression signature to a database of signatures from compounds with known mechanisms (like the Connectivity Map), researchers can form hypotheses about the compound's mechanism of action and potential targets. broadinstitute.org

Once a putative target has been identified, biophysical techniques are essential to confirm and quantify the direct physical interaction between the small molecule and the protein. nih.govnih.gov These methods provide evidence of target engagement and can determine key binding parameters such as affinity and kinetics. researchgate.net

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement within intact cells or cell lysates. drugtargetreview.com It is based on the principle that a protein's thermal stability changes upon ligand binding. By heating the sample across a temperature gradient and then measuring the amount of soluble protein remaining, a shift in the melting temperature in the presence of the compound indicates direct binding. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. nih.govmdpi.com The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Binding is detected as a change in the refractive index, allowing for the precise determination of association (k_on) and dissociation (k_off) rate constants, and thus the binding affinity (K_D). drugtargetreview.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.netmdpi.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in protein stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature. nih.gov A shift in the melting temperature upon addition of the compound indicates a stabilizing (or destabilizing) interaction. researchgate.net

Elucidation of Mechanism of Action (MOA) at the Cellular and Sub-Cellular Level

Cellular Pathway Analysis in Response to the Chemical Compound

There is currently no specific information available detailing the cellular pathways that are modulated by this compound. Comprehensive studies identifying the upstream or downstream targets of this compound within a cellular context have not been published in the accessible scientific domain. Therefore, a data table summarizing affected cellular pathways cannot be generated at this time.

Investigations into Molecular Signaling Cascades

Similarly, detailed investigations into the molecular signaling cascades affected by this compound are not present in the current body of scientific literature. Research detailing specific phosphorylation events, changes in protein expression, or the activation or inhibition of particular signaling molecules in response to this compound has not been identified. Consequently, a data table of modulated molecular signals is not available.

Further research is required to elucidate the precise mechanism of action of this compound and to understand its interaction with cellular and molecular targets.

Computational Chemistry and in Silico Modeling Approaches for Thiazole Pyrrolidine Compounds

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiazole-Pyrrolidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. brieflands.com For thiazole-pyrrolidine scaffolds, QSAR studies are instrumental in predicting the therapeutic potential of new derivatives and guiding the synthesis of more potent analogues. nih.govdmed.org.ua

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For thiazole (B1198619) and pyrrolidine (B122466) derivatives, a wide array of descriptors are calculated, typically categorized as topological, electronic, geometric, and physicochemical. imist.maresearchgate.net

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges are used to quantify the electronic aspects of the molecule. imist.ma

Geometric (3D) Descriptors: These account for the three-dimensional arrangement of the atoms, including molecular surface area and volume. nih.gov

Physicochemical Descriptors: Parameters like molar refractivity (MR) and the logarithm of the partition coefficient (LogP) are crucial for describing a molecule's hydrophobicity and bulk. imist.maresearchgate.netimist.ma

Once a comprehensive set of descriptors is generated, statistical methods are employed to build the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that correlates the most relevant descriptors with biological activity. brieflands.comimist.maresearchgate.netimist.ma

Partial Least Squares (PLS): PLS is another linear regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. imist.maresearchgate.netimist.ma

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain, capable of capturing more complex relationships between structure and activity. brieflands.comimist.maresearchgate.net

For instance, a 2D-QSAR study on thiazole derivatives used descriptors like molar refractivity (MR), LogP, the energy of the LUMO (ELUMO), and a topological descriptor (J) to develop MLR and ANN models for predicting inhibitory activity against the Pin1 enzyme. imist.maresearchgate.net

| QSAR Model Type | Statistical Method | Key Descriptors Used | Target Activity | Reference |

|---|---|---|---|---|

| 2D-QSAR | MLR, PLS, ANN | MR, LogP, ELUMO, J (Topological) | PIN1 Inhibition | imist.maresearchgate.net |

| 2D-QSAR | MLR, PLS | J, LogP, NRB (Number of Rotatable Bonds), MD (Molecular Density) | Succinate Dehydrogenase Inhibition | imist.ma |

| 2D-QSAR | MLR | MLFER_S, GATSe2, Shal, EstateVSA6, SpMAD_Dzs6 | Antitubercular Activity | nih.gov |

The reliability and predictive capability of a QSAR model are assessed through rigorous validation procedures. jbclinpharm.org These processes are essential to ensure that the model is not overfitted and can accurately predict the activity of new, untested compounds. Validation is typically divided into two main categories:

Internal Validation: This involves assessing the stability and robustness of the model using the same dataset on which it was trained. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound at a time, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. imist.maresearchgate.net The cross-validation coefficient (q² or R²cv) is a key metric; a value greater than 0.5 is generally considered indicative of a good predictive model. jbclinpharm.org

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. nih.govresearchgate.net The developed model is then used to predict the activities of the compounds in the test set. The predictive ability is evaluated by the external predictive power (R²test). imist.maresearchgate.net A high R²test value confirms the model's ability to generalize to new chemical entities. imist.ma

Additionally, the applicability domain of the model is defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set. The Williams plot is a graphical tool often used for this purpose, helping to identify outliers and influential compounds. imist.maresearchgate.netimist.ma

| Model | R² (Goodness-of-fit) | q² or R²cv (Internal Validation) | R²test (External Validation) | Reference |

|---|---|---|---|---|

| MLR model for PIN1 inhibitors | 0.76 | 0.63 | 0.78 | imist.maresearchgate.net |

| ANN model for PIN1 inhibitors | 0.98 | 0.99 | 0.98 | imist.maresearchgate.net |

| CoMSIA model for SDHI inhibitors | 0.957 | 0.614 | 0.80 | imist.ma |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor) to form a stable complex. nih.govwhiterose.ac.uk This technique is crucial for understanding the mechanism of action of thiazole-pyrrolidine compounds at a molecular level. physchemres.org Following docking, molecular dynamics (MD) simulations can be used to analyze the stability of the ligand-protein complex and observe conformational changes over time. physchemres.orgnih.govresearchgate.net

Docking studies on thiazole-pyrrolidine derivatives and related scaffolds have been used to predict their binding modes and estimate their binding affinities against various protein targets, such as bacterial DNA gyrase, α-amylase, and the main protease of SARS-CoV-2. plos.orgnih.govnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the different poses using a scoring function, which estimates the binding energy. nih.gov

The predicted binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. plos.orgnih.gov For example, in a study of thiazole clubbed pyridine (B92270) scaffolds targeting the SARS-CoV-2 main protease, the best-docked compound achieved a binding energy of -8.6 kcal/mol. nih.gov Similarly, novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were evaluated as potential α-amylase inhibitors, with the most promising compound showing a binding energy of -7.43 Kcal/mol. plos.org These scores help in ranking compounds and prioritizing them for further experimental testing. The analysis of the docked poses also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site. physchemres.org

While docking often treats the protein as a rigid structure, in reality, both the ligand and the protein can undergo conformational changes upon binding. whiterose.ac.uk It is known that ligands rarely bind in their lowest calculated energy conformation and often adopt a strained or extended conformation to achieve optimal interactions within the binding site. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. nih.gov By simulating the movement of atoms over time, MD can assess the stability of the binding pose predicted by docking. physchemres.orgnih.gov Analysis of the simulation trajectory can reveal fluctuations in the protein structure, changes in the ligand's conformation, and the persistence of key intermolecular interactions. researchgate.net For instance, MD simulations on a thiazole-pyridine complex with the SARS-CoV-2 main protease were used to verify the docking results and understand the thermodynamic properties of the binding. nih.gov Similarly, simulations of a thiazolo[3,2-a]pyridine derivative with α-amylase showed that the complex stabilized after 25 nanoseconds with only minor perturbations, confirming a stable binding mode. plos.org

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Drug Discovery

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). plos.org In silico ADME prediction tools have become essential for filtering out candidates that are likely to fail in later stages due to poor pharmacokinetics. mdpi.com

For thiazole-pyrrolidine and related heterocyclic scaffolds, various computational models and web-based tools, such as SwissADME and Qikprop, are used to predict their drug-likeness and ADME profiles. mdpi.comresearchgate.net These predictions are often based on established guidelines like Lipinski's Rule of Five and Veber's rules. plos.orgnih.gov

Lipinski's Rule of Five helps predict oral bioavailability. A compound is considered drug-like if it does not violate more than one of the following criteria: a molecular weight of ≤ 500 Da, a LogP of ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Veber's Rule suggests that good oral bioavailability is also associated with having ≤ 10 rotatable bonds and a polar surface area (PSA) of ≤ 140 Ų.

Studies on thiazole derivatives have shown that these computational tools can successfully predict properties like gastrointestinal absorption and blood-brain barrier penetration. mdpi.com For example, an ADME prediction for new thiazole-thiazolidinedione hybrids suggested they possess favorable drug-like properties. researchgate.net Similarly, an analysis of 2-hydroxy benzothiazole-based derivatives found that most compounds showed good predicted absorption (over 70%) and complied with Lipinski's and Veber's rules, indicating good potential bioavailability. nih.gov These in silico assessments are vital for prioritizing compounds with promising pharmacokinetic profiles for further development. nih.gov

In Silico Models for Pharmacokinetic Parameter Estimation

In the early phases of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for evaluating its potential success. researchgate.net In silico ADME models use a molecule's structure to calculate physicochemical and pharmacokinetic parameters, thereby forecasting its behavior within a biological system. japsonline.com This computational screening helps to identify and filter out unpromising molecules at an early stage, saving significant time and resources. researchgate.net

A variety of computational tools and web-based platforms, such as SwissADME, pkCSM, and Deep-PK, are widely used to generate these predictions. nih.govarxiv.org These models are built on large datasets of experimentally determined properties and employ a range of methods, including quantitative structure-activity relationship (QSAR), machine learning algorithms, and physics-based calculations. japsonline.comnih.gov For thiazole-pyrrolidine compounds, these models predict key parameters that influence bioavailability and disposition.

Key pharmacokinetic parameters typically estimated by these models include:

Absorption: Parameters such as water solubility, gastrointestinal (GI) absorption, and permeability through biological barriers like the Caco-2 cell line model are predicted. High GI absorption and good solubility are generally desirable for orally administered drugs. nih.govrsc.org

Distribution: The models estimate the extent to which a compound will distribute into different body tissues. This is influenced by factors like plasma protein binding (PPB) and the blood-brain barrier (BBB) permeability.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is a critical component. Models can forecast whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4), which is vital for assessing the potential for drug-drug interactions. researchgate.net

Excretion: While less commonly predicted with high accuracy, some models provide estimates related to a compound's clearance.

The table below presents a set of hypothetical, yet representative, in silico pharmacokinetic predictions for a thiazole-pyrrolidine compound, based on typical outputs from ADME prediction software for similar heterocyclic molecules. nih.govresearchgate.net

| Pharmacokinetic Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. nih.gov |

| LogP (Lipophilicity) | 1.0 - 3.0 | Optimal range for balancing solubility and permeability. |

| Water Solubility (LogS) | Moderately Soluble | Influences dissolution and absorption. |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. nih.gov |

| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells, which can improve absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is less likely to cause central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Reduced risk of drug-drug interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Reduced risk of drug-drug interactions with a wide range of common medications. |

Computational Approaches for Predicting Metabolic Pathways

Understanding how a drug candidate is metabolized is fundamental to evaluating its efficacy and safety. Computational methods for predicting metabolic pathways aim to identify which parts of a molecule are most susceptible to enzymatic transformation (the "sites of metabolism") and the likely chemical structures of the resulting metabolites. nih.gov These approaches are broadly classified into ligand-based and structure-based methods. nih.gov

Ligand-based approaches rely on the structure of the small molecule itself. They include:

Expert Systems: These are knowledge-based systems that use a predefined set of biotransformation rules derived from experimental metabolic data. nih.gov Software like METEOR and MetabolExpert use these rules to predict plausible metabolites for a query compound.

Data Mining and Machine Learning: These methods learn from large databases of known metabolic reactions. Tools like MetaPrint2D identify molecular fragments that are frequently metabolized and use this information to predict the sites of metabolism (SOMs) on a new molecule. researchgate.netnih.gov Machine learning models can further refine these predictions by correlating structural features with metabolic liability. picb.ac.cn

Structure-based approaches incorporate information about the metabolizing enzymes, primarily cytochrome P450s.

Protein-Ligand Docking and Molecular Dynamics: These techniques model the physical interaction between the compound and the active site of a CYP enzyme. By analyzing the orientation and proximity of the compound's atoms to the enzyme's catalytic center, these methods can predict which sites are most likely to undergo oxidation or other transformations. researchgate.net Quantum chemical calculations can further refine these predictions by estimating the energy barriers for specific reactions. researchgate.net

The table below summarizes the primary computational approaches for metabolic pathway prediction.

| Approach | Methodology | Example Tools | Predicted Outcome |

|---|---|---|---|

| Ligand-Based | Uses a library of established biotransformation rules to generate potential metabolites. | METEOR, MetabolExpert | Structures of likely metabolites and metabolic pathways. nih.gov |

| Identifies SOMs by matching molecular fragments to a database of known metabolic sites. | MetaPrint2D | Ranking of atoms most likely to be metabolized. researchgate.net | |

| Structure-Based | Simulates the binding of the compound within the active site of a metabolizing enzyme (e.g., CYP450). | GOLD, AutoDock | Binding affinity and orientation, identifying potential SOMs based on proximity to the catalytic site. |

| Calculates the energy required for a metabolic reaction to occur at different sites on the molecule. | Gaussian, Schrödinger | Reaction likelihood and identification of the most energetically favorable metabolic pathway. researchgate.net |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 4 Methylthiazol 2 Yl Pyrrolidin 3 Ol

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the intricate three-dimensional structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. Similarly, ¹³C NMR would identify the number of unique carbon atoms. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to piece together the complete molecular structure by establishing proton-proton and proton-carbon correlations over two and three bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the precise molecular weight of a compound and offers insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition of this compound. Fragmentation patterns, generated by techniques such as electron ionization (EI) or collision-induced dissociation (CID), would help to confirm the connectivity of the thiazole (B1198619) and pyrrolidinol rings.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the C-N bonds of the pyrrolidine (B122466) ring, and the C=N and C=C bonds within the thiazole ring. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to the conjugated thiazole system.

Chromatographic Separations for Purity Analysis and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

HPLC is the primary method for assessing the purity of non-volatile organic compounds. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. By using a suitable stationary phase (such as C18) and a mobile phase, a sharp peak for the main compound would be obtained, and the area of this peak would be used to determine its purity relative to any impurities present.

Gas Chromatography (GC) for Volatile Derivative Analysis

While this compound itself may not be sufficiently volatile for direct GC analysis due to the polar hydroxyl group, its purity could be assessed by converting it into a more volatile derivative, for example, by silylation of the alcohol group. GC would then be effective in separating this derivative from any volatile impurities.

Without access to experimental data from these analytical techniques for this compound, a detailed and specific scientific article as requested cannot be generated. The creation of data tables and a thorough discussion of research findings are contingent on the availability of such primary scientific literature.

Advanced Chiroptical Techniques for Stereochemical Determination

The absolute configuration of chiral molecules is a critical parameter in pharmaceutical and chemical research, as enantiomers can exhibit significantly different biological activities. For a molecule such as this compound, which possesses a stereocenter at the C3 position of the pyrrolidinol ring, advanced chiroptical techniques are indispensable for determining its stereochemistry. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Due to the presence of a single chiral center, this compound exists as a pair of enantiomers, designated as (R)-1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol and (S)-1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol. The determination of the absolute configuration of these enantiomers can be achieved through a combination of chiroptical spectroscopy and computational analysis.

Optical Rotation (OR) is a fundamental chiroptical technique that measures the angle to which a chiral compound rotates the plane of polarized light. nih.gov Enantiomers will rotate light by equal magnitudes but in opposite directions. nih.gov The specific rotation, [α], is a standardized measure of this rotation. While OR can distinguish between enantiomers and confirm optical activity, it generally cannot be used to assign the absolute configuration (R/S) without a known reference standard.

Electronic Circular Dichroism (ECD) spectroscopy is a more powerful technique for elucidating the absolute stereochemistry of chiral compounds. acs.org ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. acs.org The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer.

For the stereochemical determination of this compound, the experimental ECD spectrum of a purified enantiomer would be recorded. Concurrently, theoretical ECD spectra for both the (R) and (S) configurations would be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). The absolute configuration of the experimental sample is then assigned by comparing its ECD spectrum to the computationally generated spectra. A good match between the experimental and one of the theoretical spectra provides a confident assignment of the absolute configuration.

The table below illustrates the type of data that would be generated in such a chiroptical study. Please note that this data is hypothetical and serves to demonstrate the principles of the analysis.

| Technique | Parameter | (R)-enantiomer (Hypothetical) | (S)-enantiomer (Hypothetical) |

|---|---|---|---|

| Optical Rotation | Specific Rotation [α]D20 | +15.2° (c 0.5, MeOH) | -15.1° (c 0.5, MeOH) |

| Electronic Circular Dichroism (ECD) | λmax (nm) | 210 | 210 |

| Δε (L·mol-1·cm-1) | +3.4 | -3.5 |

In this illustrative data, the equal and opposite signs of the specific rotation for the two enantiomers are clearly shown. Furthermore, the ECD data indicates a positive Cotton effect for the (R)-enantiomer and a negative Cotton effect for the (S)-enantiomer at the same wavelength, which is characteristic of an enantiomeric pair. The combination of these advanced chiroptical techniques provides a robust and reliable method for the complete stereochemical determination of this compound.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves refluxing equimolar ratios of thiazole derivatives (e.g., 4-methylthiazole) with pyrrolidin-3-ol precursors in ethanol. Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (80–100°C to balance reactivity and side-product formation), and reaction time (3–5 hours). Post-reaction purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) ensures high purity . For intermediates, column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate stereoisomers or regioisomers .

Q. How is structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation in ethanol or dichloromethane. Data collection uses Mo Kα radiation (λ = 0.71073 Å), with refinement in SHELX (e.g., SHELXL for small-molecule refinement). Key parameters include fractional atomic coordinates, displacement parameters (Uiso), and hydrogen bonding networks. For non-crystalline samples, complementary techniques like NMR (¹H/¹³C, HSQC) and high-resolution mass spectrometry (HRMS) validate molecular connectivity .

Q. What initial biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate antimicrobial, anticancer, or enzyme inhibition activity. For example:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) with 96-well plates .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., oxidation of the thiazole ring). Mitigation strategies include:

- Catalytic Additives : Use Pd/C or CuI to accelerate coupling steps .

- Solvent Screening : Replace ethanol with DMF or THF to stabilize intermediates .

- Temperature Gradients : Gradual heating (40°C → 100°C) reduces decomposition .

- In Situ Monitoring : TLC or HPLC-MS tracks reaction progress and identifies bottlenecks .

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) require:

- High-Resolution Data : Collect diffraction data with completeness >99% and Rint <0.05 .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯π bonds) influencing conformation .

- DFT Calculations : Compare experimental and computed torsion angles (Gaussian 16, B3LYP/6-31G*) to validate configurations .

Q. What strategies reconcile conflicting biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Solutions include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to assess degradation .

- Docking Studies : Molecular dynamics (AutoDock Vina) identify binding poses that explain activity differences (e.g., thiazole ring interactions with kinase active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.